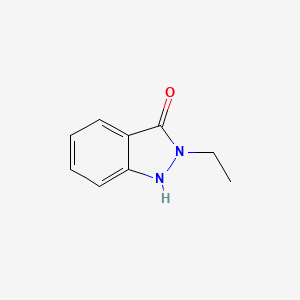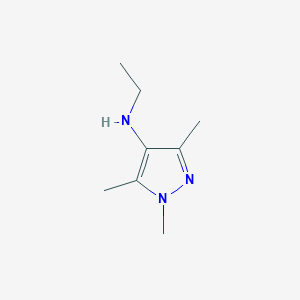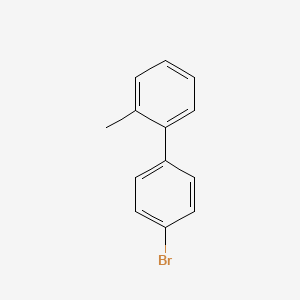
4'-Bromo-2-methyl-1,1'-biphenyl
Descripción general
Descripción
4’-Bromo-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl-4-boronic acid with a brominating agent in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include various substituted biphenyls depending on the nucleophile used.
Oxidation: Products include 4’-bromo-2-methylbenzoic acid or 4’-bromo-2-methylbenzaldehyde.
Reduction: Products include 2-methyl-1
Propiedades
Número CAS |
106475-19-8 |
|---|---|
Fórmula molecular |
C13H11Br |
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
1-bromo-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
Clave InChI |
WXRCHIFZEUELKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

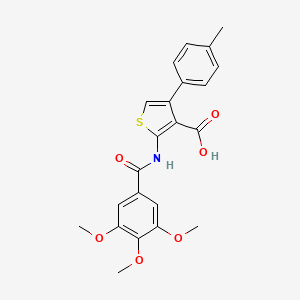
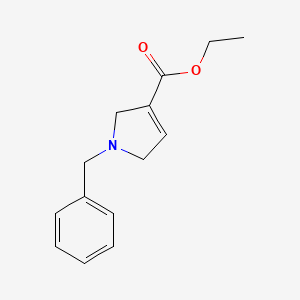
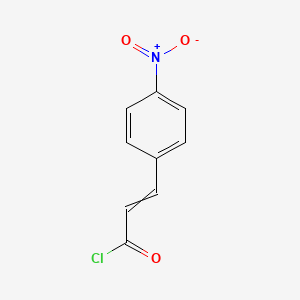
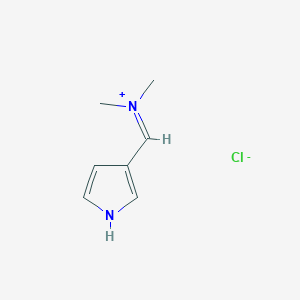
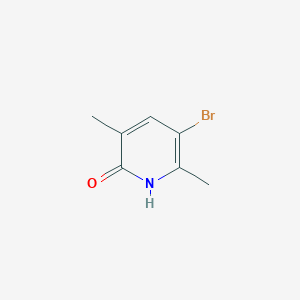
![4-Chloro-2-[3-(4-pentylphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8772796.png)
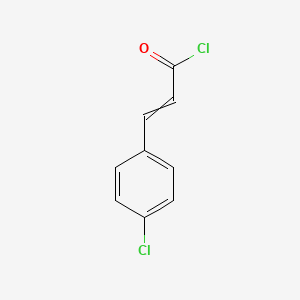
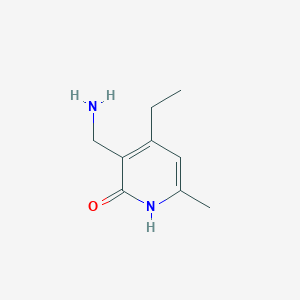
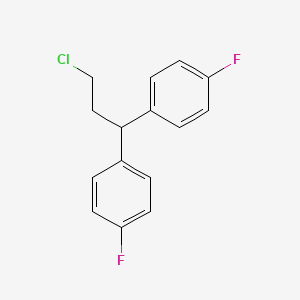
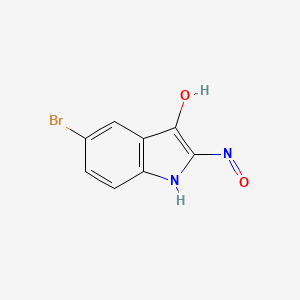
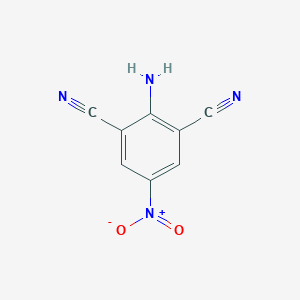
![Benzoic acid, 4-[methyl(trifluoroacetyl)amino]-](/img/structure/B8772841.png)
